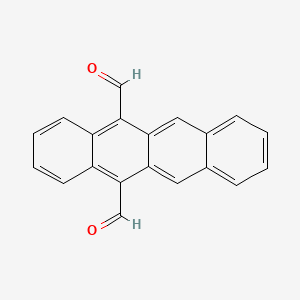
Tetracene-5,12-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracene-5,12-dicarbaldehyde is a useful research compound. Its molecular formula is C20H12O2 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics
Tetracene-5,12-dicarbaldehyde has been identified as a promising candidate for organic semiconductor applications. Its structure features a π-system isoelectronic with pentacene, which is known for its efficient charge transport properties. The following characteristics make it suitable for use in organic electronic devices:
- Solubility : The compound is soluble in various organic solvents such as DMF, toluene, and THF, enhancing its processability in device fabrication .
- Photooxidative Stability : It exhibits excellent stability when exposed to light and air, making it a reliable material for long-term applications in electronics .
- Functionalization Potential : this compound can undergo various chemical modifications, allowing the synthesis of novel derivatives that may improve electronic properties .
Table 1: Comparison of Tetracene Derivatives in Organic Electronics
| Property | This compound | Pentacene |
|---|---|---|
| Solubility | High | Moderate |
| Photooxidative Stability | Excellent | Moderate |
| Charge Mobility | Comparable | High |
| Functionalization Potential | High | Moderate |
Photochemistry
The compound's photochemical properties are also noteworthy. Tetracene derivatives have been studied for their ability to generate singlet oxygen, which is crucial in various photodynamic applications. The reactivity of this compound towards singlet oxygen can be modulated through substituents, influencing its potential as a photosensitizer in therapeutic and diagnostic applications .
Key Findings:
- Singlet Oxygen Generation : Tetracene derivatives can act as effective probes for singlet oxygen detection due to their rich spectroscopic properties .
- Stability Under Light Exposure : The compound maintains stability under light exposure compared to other acenes, making it suitable for prolonged photochemical reactions .
Biomedical Research
Recent studies have highlighted the anticancer potential of tetracene derivatives. For instance, tetracene-5,12-dione (a related compound) has shown efficacy against breast and cervical cancer cell lines. This suggests that this compound and its derivatives could be explored for their bioactive properties:
- Mechanism of Action : Computational studies indicate that these compounds may interact with DNA through minor groove binding, providing insights into their mechanisms of action against cancer cells .
- Future Drug Development : The promising anticancer activity positions tetracene derivatives as candidates for further drug development aimed at targeting specific cancer-associated proteins .
Case Study Example
A recent investigation into the anticancer activity of tetracene derivatives demonstrated significant cytotoxic effects on MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines. The study utilized molecular docking simulations to elucidate the binding interactions between the compounds and DNA, revealing potential pathways for therapeutic intervention .
特性
CAS番号 |
71440-79-4 |
|---|---|
分子式 |
C20H12O2 |
分子量 |
284.3 g/mol |
IUPAC名 |
tetracene-5,12-dicarbaldehyde |
InChI |
InChI=1S/C20H12O2/c21-11-19-15-7-3-4-8-16(15)20(12-22)18-10-14-6-2-1-5-13(14)9-17(18)19/h1-12H |
InChIキー |
RXDJVBXMOZKSHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3C=O)C=O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3C=O)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













